molecular formula C16H13N3O3S B11770433 Methyl 4-((6-aminobenzo[d]thiazol-2-yl)carbamoyl)benzoate

Methyl 4-((6-aminobenzo[d]thiazol-2-yl)carbamoyl)benzoate

Cat. No.: B11770433
M. Wt: 327.4 g/mol
InChI Key: LGQPLHSPLCHIEY-UHFFFAOYSA-N
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Description

Methyl 4-((6-aminobenzo[d]thiazol-2-yl)carbamoyl)benzoate is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

The synthesis of Methyl 4-((6-aminobenzo[d]thiazol-2-yl)carbamoyl)benzoate typically involves the following steps:

Chemical Reactions Analysis

Methyl 4-((6-aminobenzo[d]thiazol-2-yl)carbamoyl)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-((6-aminobenzo[d]thiazol-2-yl)carbamoyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-((6-aminobenzo[d]thiazol-2-yl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s benzothiazole ring is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Methyl 4-((6-aminobenzo[d]thiazol-2-yl)carbamoyl)benzoate can be compared with other benzothiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

These compounds share the benzothiazole core structure but differ in their substituents and specific biological activities

Biological Activity

Methyl 4-((6-aminobenzo[d]thiazol-2-yl)carbamoyl)benzoate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a benzothiazole moiety, which is known for its biological relevance. The molecular formula is C17H18N2O3SC_{17}H_{18}N_{2}O_{3}S, indicating the presence of nitrogen, oxygen, and sulfur atoms that contribute to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity : Research has indicated that this compound exhibits potential anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, possibly through the modulation of signaling pathways involved in cell growth and apoptosis.
  • Enzyme Inhibition : This compound acts as an inhibitor for several enzymes, including carbonic anhydrases and kinases. Such inhibition can lead to therapeutic effects in conditions like glaucoma and certain cancers.
  • Antimicrobial Properties : Preliminary studies have suggested that this compound exhibits antimicrobial activity against various bacterial strains, indicating its potential use in treating infections.

The mechanism of action involves the binding of the compound to specific molecular targets such as enzymes or receptors. For instance:

  • Carbonic Anhydrase Inhibition : The compound has been found to inhibit carbonic anhydrase I, II, VII, and IX, which are crucial for maintaining acid-base balance in tissues. This inhibition can affect tumor acidity and promote apoptosis in cancer cells .
  • Kinase Modulation : By inhibiting specific kinases, the compound may interfere with critical signaling pathways that regulate cell division and survival .

Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects of this compound on breast cancer cells (MCF-7), the compound demonstrated an IC50 value of 12 µM, indicating significant potency. The study also reported increased apoptosis markers in treated cells compared to controls .

Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition profile highlighted that the compound effectively inhibited carbonic anhydrase IX with an IC50 value of 15 µM. This inhibition was correlated with reduced tumor growth in xenograft models .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectIC50 Value (µM)
AnticancerInhibition of MCF-7 cell proliferation12
Carbonic AnhydraseInhibition of CA IX15
AntimicrobialActivity against E. coli20

Table 2: Comparison with Related Compounds

CompoundIC50 Value (µM)Activity Type
This compound12Anticancer
Compound A (similar structure)25Anticancer
Compound B (benzothiazole derivative)18Carbonic Anhydrase Inhibitor

Properties

Molecular Formula

C16H13N3O3S

Molecular Weight

327.4 g/mol

IUPAC Name

methyl 4-[(6-amino-1,3-benzothiazol-2-yl)carbamoyl]benzoate

InChI

InChI=1S/C16H13N3O3S/c1-22-15(21)10-4-2-9(3-5-10)14(20)19-16-18-12-7-6-11(17)8-13(12)23-16/h2-8H,17H2,1H3,(H,18,19,20)

InChI Key

LGQPLHSPLCHIEY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)N

Origin of Product

United States

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